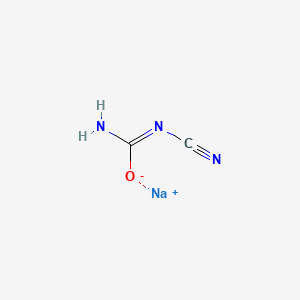
Cyanourea sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanourea sodium salt: is a chemical compound with the molecular formula C₂H₂N₃NaO and a molar mass of 107.05 g/mol . It is an off-white powder that is known for its high melting point, which exceeds 300°C . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanourea sodium salt can be synthesized through the reaction of cyanamide with sodium hydroxide and phenyl isocyanate . The reaction is carried out in an aqueous medium, and the temperature is maintained between 15°C and 25°C to ensure the stability of the reaction mixture . The product is then precipitated using concentrated hydrochloric acid and purified through recrystallization from acetone and petroleum ether .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of cyanamide with sodium hydroxide under controlled conditions. The reaction mixture is then processed to remove impurities and obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Cyanourea sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyanourea derivatives with different functional groups, while reduction can produce simpler amine derivatives .
Scientific Research Applications
Cyanourea sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of dyes, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of cyanourea sodium salt involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds . In biological systems, it can interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Cyanamide: Similar in structure but lacks the sodium ion.
Thiourea: Contains sulfur instead of oxygen, leading to different chemical properties.
Urea: Similar structure but without the cyano group.
Uniqueness: Cyanourea sodium salt is unique due to its combination of the cyano group and sodium ion, which imparts distinct chemical reactivity and solubility properties . This makes it particularly useful in specific industrial and research applications where other compounds may not be as effective .
Properties
CAS No. |
76989-89-4 |
|---|---|
Molecular Formula |
C2H2N3NaO |
Molecular Weight |
107.05 g/mol |
IUPAC Name |
sodium;carbamoyl(cyano)azanide |
InChI |
InChI=1S/C2H3N3O.Na/c3-1-5-2(4)6;/h(H3,4,5,6);/q;+1/p-1 |
InChI Key |
WRMMKOIISWTPEI-UHFFFAOYSA-M |
SMILES |
C(#N)N=C(N)[O-].[Na+] |
Canonical SMILES |
C(#N)[N-]C(=O)N.[Na+] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1598007.png)










![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)

![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)
